2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde
Description
This compound features a benzaldehyde core substituted with a fluorine atom at position 2 and a bulky, electron-withdrawing heptafluoropropan-2-yl group at position 4. Its unique structure confers high lipophilicity and metabolic stability, making it valuable in medicinal chemistry, particularly as an intermediate in synthesizing epidermal growth factor receptor (EGFR) inhibitors . The heptafluoropropan-2-yl group enhances resistance to oxidative degradation, a common challenge in drug development.
Properties
IUPAC Name |
2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F8O/c11-7-2-1-6(3-5(7)4-19)8(12,9(13,14)15)10(16,17)18/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJJGAKMALZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde typically involves the introduction of the fluorine and heptafluoropropan-2-yl groups onto the benzaldehyde ring. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a fluorinated acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and greener solvents can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the heptafluoropropan-2-yl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is largely dependent on its chemical structure. The presence of the fluorine atoms and the heptafluoropropan-2-yl group can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing effect of the fluorine atoms can enhance the electrophilicity of the aldehyde group, making it more reactive towards nucleophiles. Additionally, the compound’s ability to participate in hydrogen bonding and van der Waals interactions can affect its binding to molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Fluorinated benzaldehyde derivatives vary significantly based on substituent type and position. Key analogs include:
Table 1: Physicochemical Comparison
Key Observations:
- Methoxy and hydroxyl groups lower logP, favoring solubility .
- Hydrogen Bonding: Hydroxyl groups (e.g., in 5-Fluoro-2-hydroxybenzaldehyde) introduce hydrogen bond donors, improving interactions with biological targets but increasing metabolic vulnerability .
- Steric Effects: The bulky heptafluoropropan-2-yl group may hinder enzymatic degradation, contributing to metabolic stability in drug candidates .
Regulatory and Environmental Considerations
Fluorinated compounds, including heptafluoropropan-2-yl derivatives, face scrutiny under global regulations (e.g., restrictions on perfluoroalkyl substances) due to environmental persistence . Alternatives like methoxy or hydroxyl groups may offer greener profiles but with trade-offs in efficacy.
Biological Activity
2-Fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzaldehyde is a fluorinated aromatic compound with significant potential in biological applications, particularly in agrochemicals as an insecticide. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.
- IUPAC Name : 2-fluoro-5-(perfluoropropan-2-yl)benzaldehyde
- Molecular Formula : C10H4F8O
- Molecular Weight : 292.13 g/mol
- CAS Number : 2379918-42-8
The compound features a fluorinated benzene ring and a heptafluoropropane moiety that enhances its hydrophobic properties and biological activity.
Insecticidal Properties
Research indicates that this compound exhibits insecticidal properties. Its structural similarity to other insecticides suggests a mechanism that disrupts normal physiological processes in target pests. The presence of multiple fluorinated groups contributes to its efficacy against pests while potentially minimizing toxicity to non-target organisms.
Case Study: Insecticidal Efficacy
A comparative study was conducted to evaluate the insecticidal activity of various fluorinated compounds. The results indicated that compounds with similar structures to this compound demonstrated effective pest control capabilities. The following table summarizes the findings:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoro-6-(trifluoromethyl)benzamide | Fluorinated benzamide | Effective against aphids |
| Cyproflanilide | Contains bromine and trifluoromethyl groups | Broad-spectrum insecticide |
| 4-Trifluoromethylbenzamide | Trifluoromethyl group on benzamide | Potential herbicidal activity |
The biological activity of this compound is linked to its interaction with specific enzymes or receptors in pests. Investigations into its binding affinity with pest enzymes are crucial for understanding its mechanism of action. Studies have shown that fluorinated compounds can inhibit key metabolic pathways in insects.
Environmental Impact and Degradation
Understanding the environmental interactions and degradation pathways of this compound is essential for assessing its ecological impact. Preliminary studies suggest that the unique fluorinated structure may lead to slower degradation rates compared to traditional pesticides, raising concerns about accumulation in ecosystems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
